
5-(Ethenyloxy)pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethenyloxy)pent-1-yne: is an organic compound characterized by the presence of both an alkyne and an ether functional group. The structure of this compound includes a five-carbon chain with a triple bond at the first carbon and an ethenyloxy group attached to the fifth carbon. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethenyloxy)pent-1-yne can be achieved through several methods:
Alkylation of Acetylide Anions: This method involves the reaction of an acetylide anion with an alkyl halide.
Elimination Reactions of Dihalides: Another method involves the elimination of dihalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Addition Reactions: 5-(Ethenyloxy)pent-1-yne can undergo electrophilic addition reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution Reactions: The ethenyloxy group can participate in nucleophilic substitution reactions, where the ether oxygen acts as a leaving group.
Common Reagents and Conditions:
Halogenation: Halogens (Cl₂, Br₂) in the presence of a solvent like dichloromethane.
Hydrogenation: Hydrogen gas with catalysts like Pd/C or Lindlar’s catalyst.
Nucleophilic Substitution: Alkyl halides and strong nucleophiles like sodium amide.
Major Products:
Haloalkenes and Dihalides: From addition reactions.
Alkenes and Alkanes: From reduction reactions.
Substituted Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-(Ethenyloxy)pent-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through addition and substitution reactions .
Biology and Medicine: The compound’s unique structure allows it to be used in the synthesis of bioactive molecules, which can be further studied for potential therapeutic applications .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(Ethenyloxy)pent-1-yne in chemical reactions involves the interaction of its functional groups with various reagents:
Alkyne Group: The triple bond can participate in addition reactions, where electrophiles add to the carbon atoms of the triple bond.
Ethenyloxy Group: The ether oxygen can act as a nucleophile or a leaving group in substitution reactions.
Molecular Targets and Pathways:
Electrophilic Addition: The alkyne group targets electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: The ethenyloxy group can be replaced by nucleophiles, forming new carbon-oxygen bonds.
Comparison with Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the ethenyloxy group.
1-Hexyne: Another alkyne with a longer carbon chain.
Uniqueness: 5-(Ethenyloxy)pent-1-yne stands out due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wider range of chemical reactions compared to simple alkynes. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
62599-98-8 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-ethenoxypent-1-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7-8-4-2/h1,4H,2,5-7H2 |
InChI Key |
TUCYLCZCZNLYFM-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![Bicyclo[2.2.1]heptane-1-carboxylic anhydride](/img/structure/B14520571.png)
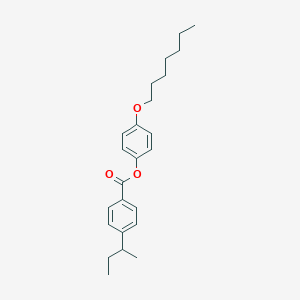
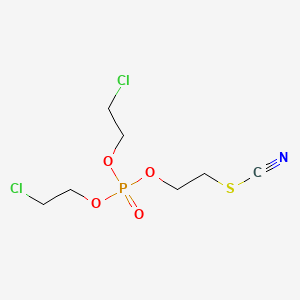
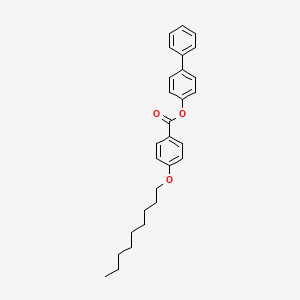

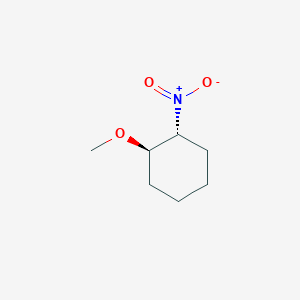
![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)
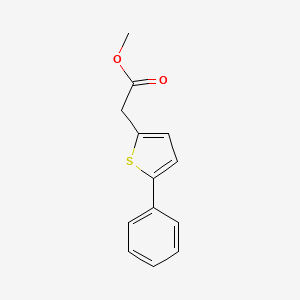
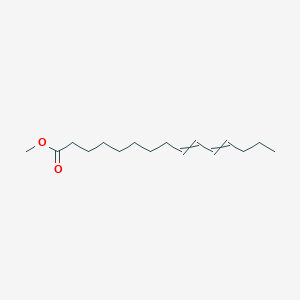
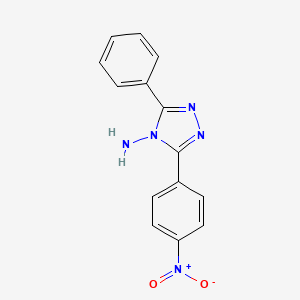
![Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14520634.png)
![1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride](/img/structure/B14520640.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14520648.png)
